Hexamethyldisilazane chemical properties and structure
Hexamethyldisilazane chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and significant applications of hexamethyldisilazane (HMDS). As a versatile organosilicon compound, HMDS is a critical reagent in organic synthesis and materials science, primarily utilized for its efficacy as a silylating agent. This document serves as a detailed resource, offering quantitative data, experimental protocols, and visual representations of key processes to support advanced research and development.
Core Chemical and Physical Properties
Hexamethyldisilazane is a colorless, flammable liquid with a pungent, ammonia-like odor. It is miscible with a majority of organic solvents but reacts with water. A summary of its key physical and chemical properties is presented below for quick reference.
Table 1: Physical and Chemical Properties of Hexamethyldisilazane
| Property | Value |
| Molecular Formula | C₆H₁₉NSi₂ |
| Molecular Weight | 161.39 g/mol [1][2] |
| Appearance | Colorless liquid[3][4][5] |
| Odor | Ammonia-like[4][5] |
| Boiling Point | 126 °C[4][5][6] |
| Melting Point | -78 °C[4] |
| Density | 0.774 g/mL[7] |
| Refractive Index (n20/D) | 1.407[8] |
| Flash Point | 8 °C (46 °F)[7] |
| Solubility | Miscible with acetone, benzene, ethyl ether, heptane, and perchloroethylene.[8] Reacts with water.[4][9] |
Molecular Structure and Spectroscopic Profile
The molecular architecture of HMDS is characterized by two trimethylsilyl (B98337) groups bonded to a central nitrogen atom. Electron diffraction studies have elucidated its key geometric parameters.
Table 2: Molecular Geometry of Hexamethyldisilazane
| Parameter | Value | Reference |
| Si-N Bond Length | 173.5 pm | [2][10] |
| Si-N-Si Bond Angle | 125.5° | [2][10] |
Spectroscopic analysis is fundamental for the verification and characterization of HMDS in experimental settings.
Table 3: Spectroscopic Data of Hexamethyldisilazane
| Spectroscopy | Key Peaks and Features |
| ¹H NMR | A single peak is observed due to the 18 chemically equivalent protons of the two trimethylsilyl groups. |
| ¹³C NMR | A single resonance corresponding to the six equivalent methyl carbon atoms is present.[11] |
| IR Spectroscopy | Characteristic absorption bands include those for N-H stretching, Si-N bond vibrations, and C-H stretching and bending modes. |
| Mass Spectrometry | The mass spectrum displays the molecular ion peak (M+) along with a characteristic fragmentation pattern. |
Key Experimental Protocols
General Protocol for Silylation of Alcohols
The primary application of HMDS is the silylation of compounds with active hydrogen atoms, such as alcohols, to form trimethylsilyl ethers. This process is crucial for protecting hydroxyl groups during multi-step organic syntheses.
Materials:
-
Hexamethyldisilazane (HMDS)
-
Alcohol substrate
-
Anhydrous, inert solvent (e.g., acetonitrile)
-
Catalyst (e.g., Iodine, ZnCl₂, or a drop of trimethylchlorosilane)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating apparatus (if required)
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the alcohol in the anhydrous solvent.
-
Reagent Addition: Add 0.5 equivalents of hexamethyldisilazane to the stirred solution.[6]
-
Catalysis: Introduce a catalytic amount of iodine (or other suitable catalyst). The reaction is often efficient at room temperature.[12] For less reactive substrates, warming the mixture to 40–50 °C may be necessary.[6]
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of ammonia (B1221849) evolution.[6] Analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can also be employed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts. The resulting trimethylsilyl ether is often of sufficient purity for subsequent steps but can be further purified by distillation or column chromatography if required.
Protocol for Surface Treatment of Silicon Wafers in Photolithography
HMDS is extensively used in the semiconductor industry as an adhesion promoter for photoresists on silicon wafers.[8][13] The vapor priming process described here renders the wafer surface hydrophobic, ensuring optimal photoresist adhesion.
Materials:
-
Silicon wafers
-
Hexamethyldisilazane (HMDS), semiconductor grade
-
Vapor prime oven or a vacuum chamber equipped for HMDS delivery
-
High-purity nitrogen gas
Methodology:
-
Dehydration Bake: The silicon wafers are first subjected to a dehydration bake to remove adsorbed moisture from the surface. This is typically carried out at temperatures between 140 °C and 160 °C in a vacuum or under a stream of dry nitrogen.[14]
-
HMDS Vapor Exposure: Following dehydration, the wafers are exposed to HMDS vapor within the same chamber, typically at a temperature of 130-160°C.[14] This allows the HMDS to react with the hydroxyl groups on the wafer surface.
-
Surface Reaction: The HMDS molecules react with the surface silanol (B1196071) (Si-OH) groups, replacing them with trimethylsilyl groups. This chemical modification reduces the surface energy and creates a hydrophobic layer.[15]
-
Nitrogen Purge: After the specified exposure time, the chamber is purged with high-purity nitrogen to remove excess HMDS and the ammonia byproduct.
-
Verification: The effectiveness of the treatment is verified by measuring the water contact angle on the wafer surface, which should increase significantly (typically to between 65° and 80°) after successful priming.[14]
Visualized Workflows and Mechanisms
Visual diagrams are provided below to illustrate the logical flow of key processes involving HMDS.
Caption: Synthesis of Hexamethyldisilazane.
Caption: Silylation of an alcohol with HMDS.
Caption: HMDS vapor priming workflow for silicon wafers.
Safety and Handling Protocols
Due to its flammable and corrosive nature, strict safety protocols must be observed when handling HMDS.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[7][9][16]
-
Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store HMDS in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[17] The container should be kept tightly sealed.
-
Fire Safety: HMDS is highly flammable.[9] Use Class B fire extinguishers (dry chemical or carbon dioxide). Avoid using water, as it reacts with HMDS to produce ammonia.[9]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it in a sealed container for proper disposal.[9][18]
-
Disposal: Dispose of HMDS waste in accordance with all applicable federal, state, and local regulations.[7]
References
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- 2. HEXAMETHYLDISILAZANE (HMDS) - Ataman Kimya [atamanchemicals.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. nbinno.com [nbinno.com]
- 5. HMDS - Hexamethyldisilazane CAS 999-97-3 I GLindia Chemicals [glindiachemicals.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. tedpella.com [tedpella.com]
- 8. sanjaychemindia.com [sanjaychemindia.com]
- 9. globalsilicones.org [globalsilicones.org]
- 10. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 11. Hexamethyldisilazane(999-97-3) 13C NMR spectrum [chemicalbook.com]
- 12. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 13. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. brighton-science.com [brighton-science.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. Hexamethyldisilazane - Safety Data Sheet [chemicalbook.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
